Product packaging for ACETYLCYANAMIDE SODIUM SALT(Cat. No.:CAS No. 84946-07-6)

ACETYLCYANAMIDE SODIUM SALT

Cat. No.: B1499307
CAS No.: 84946-07-6
M. Wt: 136.04 g/mol
InChI Key: IIGDTHKSCHFGEX-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Acetylcyanamide Sodium Salt (CAS 84946-07-6), also known as N-Cyanoacetamide sodium salt, is a chemical intermediate with the molecular formula C 3 H 3 N 2 NaO and a molecular weight of 106.06 g/mol . Its structure is represented by the canonical SMILES notation CC(=O)[N-]C#N.[Na+] . This compound serves as a versatile building block for the synthesis of pharmaceuticals, agrochemicals, and various technical products . A significant area of its research value is in the development of alcohol-sensitizing agents. Acetylcyanamide functions as a metabolite of calcium carbimide and is part of a class of acylated cyanamides that act as prodrugs. These compounds are designed for the gradual enzymatic release of cyanamide in vivo, which inhibits aldehyde dehydrogenase (AlDH). This inhibition leads to elevated blood acetaldehyde levels following ethanol intake, thereby creating an alcohol-sensitizing effect intended to deter ethanol consumption . The compound is cited in patent US4726941A, which covers acylated cyanamide compositions for treating ethanol ingestion . This product is designated For Research Use Only. It is strictly intended for laboratory research and chemical synthesis purposes. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HN2NaO3 B1499307 ACETYLCYANAMIDE SODIUM SALT CAS No. 84946-07-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

84946-07-6

Molecular Formula

C3HN2NaO3

Molecular Weight

136.04 g/mol

IUPAC Name

sodium;2-(cyanoamino)-2-oxoacetate

InChI

InChI=1S/C3H2N2O3.Na/c4-1-5-2(6)3(7)8;/h(H,5,6)(H,7,8);/q;+1/p-1

InChI Key

IIGDTHKSCHFGEX-UHFFFAOYSA-M

SMILES

C(#N)NC(=O)C(=O)[O-].[Na+]

Canonical SMILES

C(#N)NC(=O)C(=O)[O-].[Na+]

Other CAS No.

84946-07-6

Origin of Product

United States

Chemical Identity and Properties

Identifiers and Molecular Characteristics

The compound is identified by its unique CAS Registry Number, and its molecular formula and weight are fundamental to its stoichiometry in chemical reactions.

PropertyValueSource
CAS Number 84946-07-6 guidechem.com
Molecular Formula C₃H₃N₂NaO sinfoobiotech.com
Molecular Weight 106.06 g/mol sinfoobiotech.com
Parent Compound N-Acetylcyanamide (CAS: 5634-51-5) nih.govnih.gov

Physical Properties

While comprehensive physical data is not extensively documented in public literature, it is typically handled as a solid material. Its nature as a sodium salt suggests a degree of solubility in polar solvents, a characteristic that is often exploited in pharmaceutical applications to enhance the bioavailability of active ingredients. researchgate.netnih.gov The formation of salt forms of drug candidates is a common strategy to improve water solubility. researchgate.net

Structural Features

The structure of this compound is centered on the N-cyanoacetamide anion, where a sodium cation neutralizes the charge. The key functional groups are:

An Acetyl Group (CH₃CO-): This group influences the electronic properties and reactivity of the adjacent nitrogen atom.

A Cyanamide (B42294) Group (-N-C≡N): The cyanamide functionality is the primary site of reactivity, acting as a potent nucleophile. brightfinechem.commasterorganicchemistry.com

A Sodium Salt: The ionic nature of the compound facilitates its use in various reaction media.

The parent acid, N-acetylcyanamide, has a molecular formula of C₃H₄N₂O and a molecular weight of 84.08 g/mol . nih.gov

Synthesis and Manufacturing Processes

Laboratory-Scale Synthesis

In a laboratory setting, the synthesis typically involves the deprotonation of the parent compound, N-acetylcyanamide. This is achieved by reacting N-acetylcyanamide with a suitable sodium base, such as sodium ethoxide or sodium hydroxide, in an appropriate solvent. The reaction results in the formation of the sodium salt, which can then be isolated. The general principle is similar to the synthesis of other organic sodium salts where a proton is abstracted from the parent molecule. google.com

Base-Promoted N-Acylation of Cyanamides

Industrial Production Considerations

For larger-scale production, the process would be optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of readily available and inexpensive starting materials and the use of reaction conditions that are amenable to industrial equipment. The synthesis of related compounds, such as 2-cyano-2-oximido acetamide sodium salt, involves oximation reactions in alcohol solvents, which are easily recyclable and reduce environmental impact. patsnap.com Such principles of green chemistry and waste reduction would be paramount in the industrial synthesis of this compound.

Chemical Reactivity and Mechanisms

Nucleophilic Character

The deprotonated nitrogen atom of the acetylcyanamide anion is a strong nucleophile. masterorganicchemistry.com This allows it to readily attack electrophilic centers, initiating a variety of chemical transformations. This nucleophilicity is central to its role in forming new carbon-nitrogen and carbon-heteroatom bonds, a fundamental process in the synthesis of many organic compounds. youtube.com

Role in Cyclization and Condensation Reactions

This compound is an effective reactant in cyclization and condensation reactions. It can react with bifunctional electrophiles to construct heterocyclic rings. For instance, its reaction with compounds containing two electrophilic sites can lead to the formation of five- or six-membered rings, which are common structural motifs in pharmaceuticals and other functional materials. The reaction of cyanoacetamide derivatives with vinamidinium salts to form pyridin-2(1H)-ones illustrates this type of cyclization pathway. researchgate.net

Applications in Advanced Organic Synthesis Research

Synthesis of Heterocyclic Compounds

The compound serves as a key building block for the synthesis of a wide range of nitrogen-containing heterocyclic compounds. These structures are of significant interest due to their prevalence in biologically active molecules.

Pyridines and Pyrimidines: Through condensation reactions with 1,3-dicarbonyl compounds or similar synthons, this compound can be used to construct substituted pyridine (B92270) and pyrimidine (B1678525) rings.

Triazines: It can also participate in reactions leading to the formation of triazine systems, which are another important class of heterocycles. The reaction of isatin-3-thiosemicarbazone with certain ketones has been shown to produce triazine derivatives, highlighting the versatility of cyano-group-containing reagents in complex cyclizations. researchgate.net

Development of Medicinal Chemistry Scaffolds

In medicinal chemistry, the development of novel molecular scaffolds is crucial for drug discovery. The cyanamide (B42294) group is a recognized pharmacophore that can be incorporated into drug candidates to modulate their biological activity. This compound provides a direct route to introduce this functionality. The use of sodium salts can also improve the pharmacokinetic properties of a potential drug, such as its solubility and dissolution rate. nih.govresearchgate.net Trifluoromethylated nitrogen heterocyclic compounds, for example, have found significant applications in the pharmaceutical field. researchgate.net

Applications of Acetylcyanamide Sodium Salt in Advanced Organic Synthesis Research

Role in the Synthesis of Agrochemical Research Precursors

In the field of agrochemicals, nitrogen-containing heterocyclic compounds are frequently the basis for new herbicides, fungicides, and insecticides. Acetylcyanamide sodium salt can be used in the synthesis of intermediates that are later converted into these active agrochemical products. The synthesis of many pesticides relies on reagents containing cyano groups to build the core molecular structures that provide their desired biological activity. brightfinechem.comunitedchemicalcn.com For example, the synthesis of the fungicide cymoxanil (B33105) involves intermediates derived from cyanoacetamide. patsnap.comgoogle.com

Synthesis of Five-Membered Heterocycles

Utility in Fine Chemical Synthesis for Technical Products

Fine chemicals are pure, single substances that are produced in limited quantities for specialized applications, such as in electronics, pigments, and polymers. The reactivity of this compound allows it to be used in the multi-step synthesis of these high-value products. Its ability to react with various nucleophiles makes it a versatile intermediate for creating complex organic molecules used in these technical applications. researchgate.net

Theoretical and Computational Chemistry Studies on Acetylcyanamide Sodium Salt

Electronic Structure and Bonding Analysis

The arrangement of electrons and the nature of the chemical bonds within the acetylcyanamide anion and its interaction with the sodium cation are fundamental to its chemistry.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic properties of molecules. nih.govaps.org For acetylcyanamide sodium salt, DFT calculations can elucidate the distribution of electron density, molecular geometry, and the nature of intramolecular interactions. Calculations are typically performed using functionals like B3LYP or B3PW91 with appropriate basis sets, such as 6-311G(2d,p), to ensure accuracy. mdpi.comresearchgate.net

Key insights from DFT studies would include:

Optimized Geometry: Determination of bond lengths, bond angles, and dihedral angles for the most stable conformation of the acetylcyanamide anion.

Electron Density Distribution: Analysis of the electron density reveals the electronegativity differences and charge distribution across the molecule, highlighting the polar nature of the carbonyl and cyano groups.

Natural Bond Orbital (NBO) Analysis: NBO calculations provide a picture of the Lewis structure, quantifying the charge on each atom and describing the delocalization of electrons through hyperconjugation. nih.gov This analysis can reveal second-order interactions between filled and vacant orbitals, indicating the strength of intramolecular bonds. nih.govresearchgate.net

Local Reactivity Descriptors: Fukui functions and the local softness of the molecule can be calculated to predict sites susceptible to nucleophilic or electrophilic attack. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Properties for Acetylcyanamide Anion
PropertyCalculated ValueSignificance
HOMO Energy-4.5 eVHighest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability.
LUMO Energy-0.8 eVLowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability.
HOMO-LUMO Gap3.7 eVIndicates chemical reactivity and kinetic stability. A larger gap implies higher stability.
Dipole Moment3.2 DMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.
NBO Charge on N (cyano)-0.45 eIndicates a significant negative charge, making it a potential site for electrophilic attack or coordination.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. libretexts.orgwikipedia.org For an ionic compound like this compound, MO theory helps explain both the covalent bonding within the anion and the ionic interaction with the sodium cation. libretexts.org

An MO diagram for the acetylcyanamide anion would show the formation of sigma (σ) and pi (π) bonding and antibonding orbitals from the atomic orbitals of carbon, nitrogen, and oxygen. youtube.com The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the "frontier orbitals" that dictate reactivity. In the context of the salt, the interaction is primarily electrostatic, with the sodium 3s orbital being significantly higher in energy than the valence orbitals of the anion, resulting in the transfer of an electron. libretexts.org The lack of significant orbital overlap between the Na⁺ cation and the anion confirms the ionic character of the bond. libretexts.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping out potential reaction pathways, identifying intermediates, and determining the energetics of chemical transformations involving this compound.

To understand the kinetics of a reaction, it is essential to identify the transition state (TS)—the highest energy point along the reaction coordinate. Computational methods can locate the geometry of the TS and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy (Ea), or energy barrier, which is a key determinant of the reaction rate.

For instance, in a potential decomposition or oligomerization reaction, DFT calculations can be used to model the bond-breaking and bond-forming processes. mdpi.com A proposed mechanism would involve locating the structure of the transition state connecting reactants and products. mdpi.com Vibrational frequency calculations are then performed to confirm the nature of the stationary point; a true transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. Studies on related compounds, such as the trimerization of sodium dicyanamide, have successfully used these methods to analyze reaction kinetics. rsc.orgrsc.org

Table 2: Hypothetical Energy Profile for a Reaction Step
SpeciesRelative Energy (kJ/mol)Description
Reactants0.0Starting materials in their ground state.
Transition State (TS1)+85.2The energy barrier that must be overcome for the reaction to proceed.
Intermediate-15.6A metastable species formed during the reaction.
Transition State (TS2)+50.4The energy barrier for the subsequent step from the intermediate.
Products-40.1The final species formed in the reaction.

The solvent can have a profound impact on reaction rates and mechanisms. nih.gov Computational models account for these effects in two primary ways:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. researchgate.net This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent on the solute's energy and geometry.

Explicit Solvation Models: In this approach, individual solvent molecules are included in the calculation. This is more computationally intensive but is crucial when specific solute-solvent interactions, like hydrogen bonding, play a key role in the reaction mechanism. nih.gov Often, a hybrid approach combining quantum mechanics for the reacting species and molecular mechanics for the solvent (QM/MM) is used.

For this compound, modeling its reactions in a polar solvent like water would require accounting for the strong solvation of the sodium cation and the hydrogen bonding interactions with the anion.

Molecular Dynamics Simulations to Understand Interactions and Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of the dynamic behavior of a system. nih.gov An MD simulation of this compound in an aqueous solution would involve a simulation box containing the ions and a large number of explicit water molecules.

These simulations can be used to determine various properties:

Solvation Structure: Radial Distribution Functions (RDFs) can be calculated to show the probability of finding water molecules at a certain distance from the sodium cation and different atoms of the acetylcyanamide anion. This reveals the structure and size of the solvation shells.

Ion Pairing: MD simulations can quantify the extent of ion pairing (contact ion pairs vs. solvent-separated ion pairs) and the dynamics of their association and dissociation.

Transport Properties: The simulations can be used to calculate macroscopic properties like diffusion coefficients for each ion and the viscosity of the solution, which can be compared with experimental data. ucl.ac.uk

MD simulations provide an essential link between the molecular-level interactions and the bulk properties of the salt solution. appliedmineralogy.com

Prediction of Novel Reactivity and Synthetic Pathways

Theoretical and computational chemistry studies are pivotal in predicting novel reactivity and designing new synthetic pathways for compounds like this compound. These methods allow for the in-silico exploration of chemical reactions, providing insights into potential transformations that may not be apparent from experimental observations alone. By leveraging quantum mechanics and machine learning algorithms, researchers can model the behavior of molecules and predict their reactivity under various conditions.

Computer-aided synthesis planning (CASP) has emerged as a powerful tool in chemical research. synthiaonline.com These programs utilize extensive databases of known chemical reactions and sophisticated algorithms to propose retrosynthetic pathways for a target molecule. synthiaonline.com For a compound such as this compound, CASP could be employed to identify novel and more efficient synthetic routes, potentially reducing the number of steps, improving yield, and minimizing waste. synthiaonline.com

Modern approaches in computational chemistry often combine machine learning with heuristic rules derived from established chemical principles. synthiaonline.com Artificial intelligence algorithms can analyze vast datasets of chemical transformations to predict the outcomes of unknown reactions. synthiaonline.com This predictive power can be harnessed to explore the untapped reactivity of this compound, suggesting novel reactions and the synthesis of new derivatives. For instance, algorithms can predict potential reaction partners and conditions that would lead to desired products. synthiaonline.com

Analytical Techniques for Research Oriented Characterization of Acetylcyanamide Sodium Salt

Spectroscopic Methods for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular structure of acetylcyanamide sodium salt. These techniques provide detailed information about the compound's functional groups and atomic connectivity.

Fourier Transform Infrared Spectroscopy (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its key structural features. The nitrile (C≡N) stretching vibration typically appears in the region of 2260-2220 cm⁻¹. The carbonyl (C=O) stretching of the acetyl group would likely be observed around 1700-1680 cm⁻¹. Additionally, C-H stretching and bending vibrations from the methyl group would be present. The presence of the sodium salt may influence the electronic environment and thus the precise wavenumbers of these peaks.

Interactive Data Table: Expected FT-IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Type
Nitrile (C≡N)2260-2220Stretching
Carbonyl (C=O)1700-1680Stretching
Methyl (C-H)2960-2850Stretching
Methyl (C-H)1460-1370Bending

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple. A single peak, a singlet, would be anticipated for the three equivalent protons of the methyl (CH₃) group. The chemical shift of this peak would likely appear in the range of δ 2.0-2.5 ppm, characteristic of a methyl group attached to a carbonyl carbon.

¹³C NMR: The carbon-13 NMR spectrum would provide further structural confirmation. Three distinct signals would be expected: one for the methyl carbon (CH₃), one for the carbonyl carbon (C=O), and one for the nitrile carbon (C≡N). The approximate chemical shifts would be in the regions of δ 20-30 ppm for the methyl carbon, δ 160-170 ppm for the carbonyl carbon, and δ 115-125 ppm for the nitrile carbon.

Interactive Data Table: Expected NMR Chemical Shifts for this compound

NucleusAtomExpected Chemical Shift (ppm)Multiplicity
¹HCH₃2.0-2.5Singlet
¹³CCH₃20-30-
¹³CC=O160-170-
¹³CC≡N115-125-

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₃H₃N₂NaO), the expected exact mass can be calculated. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the molecular formula. The mass spectrum would show the molecular ion peak corresponding to the mass of the intact molecule. Fragmentation patterns, if observed, could provide additional structural information.

Chromatographic Separations for Purity and Reaction Monitoring

Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is involved.

Liquid Chromatography (LC) Techniques

Liquid chromatography (LC) is a versatile method for separating components of a mixture. For a polar compound like this compound, techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., reversed-phase or hydrophilic interaction chromatography - HILIC) would be employed. By developing an appropriate LC method, the purity of a sample can be determined by quantifying the area of the main peak relative to any impurity peaks. This method is also invaluable for tracking the consumption of reactants and the formation of products over the course of a chemical reaction, thereby enabling optimization of reaction conditions.

Gas Chromatography (GC) Techniques

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. However, the direct analysis of this compound by GC is precluded by its inherent non-volatile nature as a salt. To render it suitable for GC analysis, a crucial sample preparation step known as derivatization is necessary. This process chemically modifies the analyte to increase its volatility and thermal stability, allowing it to be vaporized in the GC inlet and separated on the chromatographic column.

Due to the lack of specific literature detailing the GC analysis of this compound, a proposed methodology based on established derivatization techniques for similar functional groups is presented here. The primary challenge is the salt form and the polar N-H group of the amide. A plausible approach involves the conversion of the salt to its free acid form, followed by a silylation reaction to derivatize the active hydrogen on the amide nitrogen.

Proposed Derivatization Procedure: Silylation

Silylation is a common and effective derivatization technique for compounds containing active hydrogens, such as those found in amides, carboxylic acids, alcohols, and amines. phenomenex.com This process replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, thereby reducing the compound's polarity and increasing its volatility. phenomenex.comthermofisher.com

A proposed procedure would first involve the careful acidification of an aqueous solution of this compound to form acetylcyanamide. Following this, the acetylcyanamide would be extracted into an aprotic solvent and thoroughly dried, as the presence of water can interfere with the silylation reaction. omicsonline.org

The dried acetylcyanamide would then be reacted with a silylating agent. Potent silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are suitable choices for derivatizing amides. phenomenex.com The reaction can be facilitated by the addition of a catalyst like trimethylchlorosilane (TMCS) and gentle heating. phenomenex.com This would result in the formation of the volatile N-trimethylsilyl-acetylcyanamide derivative, which is amenable to GC analysis.

Hypothetical GC-MS Method for Analysis of Derivatized Acetylcyanamide

Once derivatized, the resulting N-trimethylsilyl-acetylcyanamide can be analyzed using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The GC will separate the derivative from other components in the sample, and the MS will provide identification and quantification based on its mass-to-charge ratio.

The following table outlines a set of hypothetical, yet scientifically grounded, GC-MS parameters for the analysis of the proposed N-trimethylsilyl-acetylcyanamide derivative. These parameters are based on typical conditions used for the analysis of silylated polar compounds. omicsonline.orgunina.it

ParameterSuggested ConditionRationale
GC System Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)Provides both separation and definitive identification of the analyte.
Column Non-polar or mid-polarity capillary column (e.g., 5% phenyl methylpolysiloxane)Suitable for the separation of relatively non-polar TMS derivatives. phenomenex.comthermofisher.com
30 m length x 0.25 mm internal diameter x 0.25 µm film thicknessStandard dimensions providing good resolution and sample capacity.
Inlet Split/Splitless InjectorAllows for flexibility in sample concentration.
Inlet Temperature 250 °CEnsures rapid volatilization of the derivatized analyte without thermal decomposition. omicsonline.org
Carrier Gas HeliumInert and provides good chromatographic efficiency.
Flow Rate 1.0 mL/min (constant flow)A typical flow rate for this column dimension.
Oven Temperature Program Initial temperature: 70 °C (hold for 2 minutes)Allows for focusing of the analytes at the head of the column.
Ramp: 10 °C/min to 280 °CA moderate ramp rate to ensure good separation of components.
Final hold: 5 minutes at 280 °CEnsures elution of any less volatile compounds.
MS Detector Electron Ionization (EI)Standard ionization technique that produces reproducible fragmentation patterns for library matching.
Ion Source Temperature 230 °CA standard temperature for EI sources.
Mass Range m/z 40-500A broad range to capture the molecular ion and characteristic fragments of the derivative.

Table 1: Hypothetical GC-MS Parameters for the Analysis of N-trimethylsilyl-acetylcyanamide

Research Findings and Considerations

While direct experimental data for this compound is absent, research on related compounds provides valuable insights. The analysis of N-monosubstituted cyanoacetamides by GC-MS has been reported, demonstrating the feasibility of chromatographing similar structures. ceon.rs Furthermore, extensive literature exists on the successful GC analysis of a wide array of polar metabolites, including amino acids and organic acids, following silylation. nih.govmdpi.commdpi.com

The stability of TMS derivatives can be a critical factor in obtaining reproducible results. nih.gov It is often necessary to analyze the derivatized samples within a reasonable timeframe and to maintain them at low temperatures (e.g., 4 °C) to prevent degradation. nih.gov The choice of silylating reagent and reaction conditions (temperature, time) must be optimized to ensure complete derivatization. unina.it Incomplete derivatization can lead to poor peak shape and inaccurate quantification.

It is also important to consider the potential for thermal decomposition in the GC inlet, especially for novel derivatives. sepscience.com A thorough method validation would be required to establish the linearity, accuracy, precision, and limits of detection and quantification for the analysis of acetylcyanamide using this proposed derivatization and GC-MS approach.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Acetylcyanamide Sodium Salt Reactions

The reactivity of the cyanamide (B42294) moiety is significantly influenced by catalysis, opening pathways for novel transformations. nih.gov Future research will likely focus on developing new catalytic systems to harness and control the reactivity of this compound for a variety of chemical syntheses. The exploration of transition metal catalysis is a particularly promising frontier. For instance, metal-catalyzed cycloaddition reactions have been shown to be effective with substituted cyanamides, suggesting that similar strategies could be applied to this compound. nih.gov

Research into cooperative catalytic systems, such as the palladium/triorganoboron catalysis used for aminocyanation reactions, could unlock new synthetic routes involving the simultaneous addition of the acetylamino and cyano functionalities across unsaturated bonds. semanticscholar.org Furthermore, catalysts based on earth-abundant metals like iron and cobalt, which have been successfully used for C-H bond cyanation with other cyanamide reagents, represent a sustainable and cost-effective direction for future exploration. nih.gov

Catalyst SystemReaction TypePotential Application for this compoundReference
Palladium/TriorganoboronAminocyanationDifunctionalization of C-C multiple bonds. semanticscholar.org
Ruthenium(II)C-H CyanationDirect functionalization of aromatic and heteroaromatic rings. nih.gov
Cobalt(III)Site-Selective C-H CyanationDirected ortho-cyanation of arenes. nih.gov
Gold(I)CycloadditionSynthesis of substituted 2,6-diaminopyridines. researchgate.net
Iron(II)[2+2+2] CycloadditionFormation of pyridine (B92270) derivatives from alkynes. nih.gov

Development of Asymmetric Synthetic Routes Utilizing the Compound

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. A significant future direction is the development of asymmetric synthetic routes that utilize this compound to introduce chirality. This could be achieved through catalytic asymmetric cyanation reactions where the compound acts as a cyanide source. acs.org Chiral metal complexes or organocatalysts could be employed to control the enantioselectivity of the cyanide addition to prochiral substrates like aldehydes, ketones, and imines. acs.orgrsc.org

Another promising avenue is the asymmetric conjugate addition of the acetylcyanamide anion to α,β-unsaturated systems. Research has demonstrated that dual catalysis with chiral Lewis acids and achiral bases can achieve high enantioselectivity in the conjugate cyanation of cyclic enones. acs.org Adapting such methodologies to use this compound as the nucleophile could lead to the synthesis of valuable chiral β-cyano ketones and related structures. The design of chiral catalysts, such as N,N'-dioxides or guanidinium (B1211019) salts, will be crucial for achieving high levels of stereocontrol. rsc.orgacs.org

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis offer substantial advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. seqens.comthieme-connect.de The integration of this compound into these platforms is a key area for future development. Continuous flow reactors can enable the safe handling of reactive intermediates and allow for operations at elevated temperatures and pressures, potentially accelerating reaction rates and improving yields. nih.gov

Automated platforms can facilitate high-throughput screening of reaction conditions, catalysts, and substrates, rapidly optimizing synthetic protocols involving this compound. soci.org For multi-step syntheses, flow chemistry allows for the "telescoping" of reactions, where the output of one reactor is fed directly into the next, eliminating the need for intermediate purification steps and reducing waste. dntb.gov.ua This approach is particularly well-suited for converting this compound into more complex molecules, such as active pharmaceutical ingredients (APIs), in a streamlined and efficient manner. seqens.com The development of robust pumping systems for slurries or solutions of the salt and in-line purification and analysis techniques will be critical for successful implementation.

Advanced Materials Science Applications Beyond Traditional Chemical Synthesis

The utility of this compound extends beyond its role as a synthetic intermediate. Its unique structure, featuring multiple coordination sites (nitrile nitrogen and acetyl oxygen), makes it an attractive building block for advanced materials. nih.gov Future research is expected to explore the use of this compound in the synthesis of novel coordination polymers and metal-organic frameworks (MOFs). The ability of the acetylcyanamide anion to act as a ligand could lead to the formation of materials with tailored porosity, catalytic activity, or photophysical properties.

Substituted cyanamides have already been shown to form organometallic complexes that find applications in materials science. nih.gov By systematically varying the metal centers and coordination geometries, it may be possible to design materials based on this compound for applications in gas storage, separation, or heterogeneous catalysis. Furthermore, the nitrogen-rich nature of the cyanamide backbone could be exploited in the synthesis of nitrogen-doped carbon materials or polymers with enhanced thermal stability or fire-retardant properties. chemicalbook.com

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Hybrid Approaches

A fundamental understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. A significant emerging research avenue involves the use of hybrid approaches that combine advanced spectroscopic techniques with computational modeling to elucidate the intricate details of reactions involving this compound.

Computational methods, particularly Density Functional Theory (DFT), can be used to model reaction pathways, identify transition states, and calculate activation energies. researchgate.netmdpi.com Such studies can reveal the role of catalysts, solvents, and the sodium counter-ion in influencing reaction outcomes and selectivity. For example, DFT calculations have been used to explore the mechanism of gold-catalyzed cycloadditions of cyanamides and to investigate the hydrolysis and dimerization of cyanamide itself. researchgate.netmdpi.com

Combining these computational insights with experimental data from in-situ spectroscopic monitoring (e.g., ReactIR, process NMR) will provide a comprehensive picture of the reaction dynamics. This hybrid approach will enable researchers to validate proposed mechanisms, identify key reaction intermediates, and ultimately develop more efficient and selective transformations utilizing this compound.

Q & A

Q. What are the recommended methods for synthesizing acetylcyanamide sodium salt in laboratory settings?

this compound is typically synthesized by neutralizing acetylcyanamide (C₃H₄N₂O) with sodium hydroxide (NaOH) in an aqueous medium under controlled pH conditions. Post-synthesis, purification is achieved via recrystallization using ethanol or a water-ethanol mixture. Characterization should include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, elemental analysis for purity assessment, and mass spectrometry for molecular weight verification. Reference data from NIST (e.g., molecular formula C₃H₃N₂NaO, CAS 84946-07-6) can validate results .

Q. What safety protocols are essential when handling this compound in experimental procedures?

Researchers must wear personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Work should be conducted in a fume hood to prevent inhalation of dust or vapors. Storage requires airtight containers in a dry, cool environment to avoid hygroscopic degradation. Immediate rinsing with water is critical for skin or eye exposure, followed by medical consultation. These protocols align with general sodium salt handling guidelines and safety data sheets (SDS) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Fourier-transform infrared (FTIR) spectroscopy identifies functional groups (e.g., cyano, amide), while ¹H/¹³C NMR confirms hydrogen and carbon environments. High-resolution mass spectrometry (HRMS) validates molecular weight (106.058 g/mol) and isotopic patterns. Cross-referencing with NIST’s Standard Reference Data (e.g., InChIKey, CAS registry) ensures accuracy .

Q. How should researchers prepare stock solutions of this compound for reproducibility?

Use high-purity solvents (e.g., deionized water, anhydrous ethanol) and standardized gravimetric methods. Document solvent temperature, pH, and agitation speed. For hygroscopic salts, pre-dry the compound in a desiccator. Protocols should follow established guidelines for reagent preparation, as outlined in analytical chemistry manuals .

Advanced Research Questions

Q. How can researchers address discrepancies in reported solubility data of this compound across studies?

Conduct solubility tests under standardized conditions (e.g., 25°C, controlled humidity) using purified solvents. Compare results with literature values while accounting for variables like pH, ionic strength, and impurities. Statistical tools (e.g., ANOVA) can identify outliers. Methodological transparency, as emphasized in sodium intake studies, is critical for resolving contradictions .

Q. What experimental designs mitigate instability issues in this compound during long-term storage?

Stability studies should assess degradation under varying temperatures, humidity, and light exposure. Use accelerated aging tests (e.g., 40°C/75% relative humidity) and monitor via HPLC for decomposition products. Inert atmosphere storage (argon/vacuum-sealed vials) and desiccants (silica gel) are recommended. Document findings using frameworks from reagent stability guidelines .

Q. What strategies optimize reaction yields when using this compound in nucleophilic substitutions?

Control moisture by flame-drying glassware and using anhydrous solvents. Employ Schlenk-line techniques under nitrogen/argon. Optimize stoichiometry (1.1–1.3 equivalents) and reaction temperature (e.g., 60–80°C for SN2 mechanisms). Monitor progress via thin-layer chromatography (TLC) and confirm yields with gravimetric analysis. Methodological rigor, as described in research paper structures, ensures reproducibility .

Q. How can impurities in this compound synthesis be quantified and minimized?

Use high-performance liquid chromatography (HPLC) with UV detection to identify byproducts (e.g., unreacted acetylcyanamide). Recrystallization with mixed solvents (water:ethanol, 1:3) reduces impurities. Elemental analysis (C, H, N, Na) should align with theoretical values (C: 34.0%, H: 2.85%, N: 26.4%, Na: 21.7%) .

Q. What analytical challenges arise in quantifying this compound in complex matrices, and how are they resolved?

Matrix interference (e.g., proteins, salts) can skew results. Solid-phase extraction (SPE) or derivatization (e.g., with dansyl chloride) enhances detection limits in UV or fluorescence assays. Validate methods using spike-recovery experiments (85–115% recovery) and cross-validate with LC-MS .

Q. How do researchers reconcile conflicting data on the compound’s reactivity in cross-coupling reactions?

Systematically test variables: catalyst loading (e.g., Pd/C vs. Ni), solvent polarity (DMF vs. THF), and base strength (K₂CO₃ vs. NaH). Publish negative results and raw data to address publication bias. Collaborative replication studies, as advocated in methodological standards, enhance reliability .

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